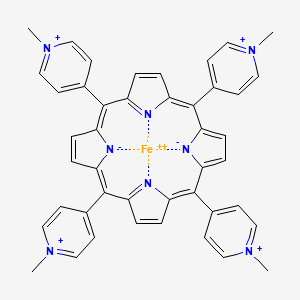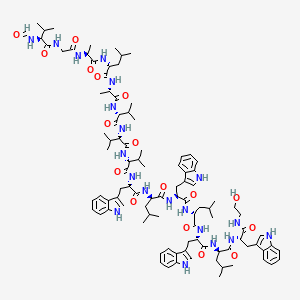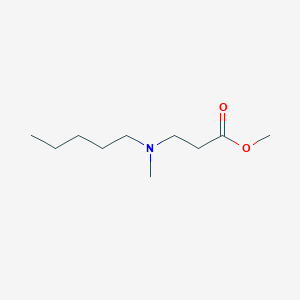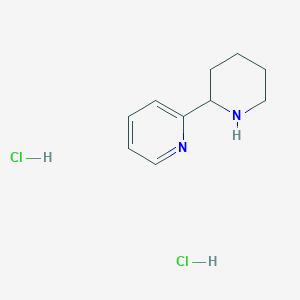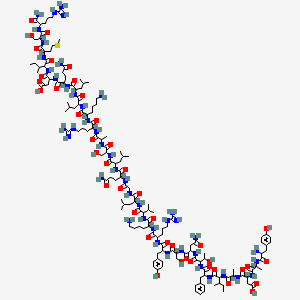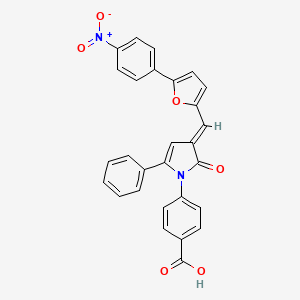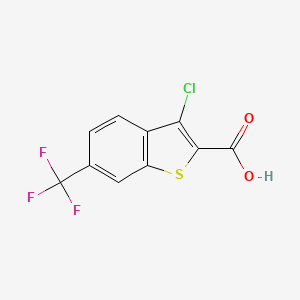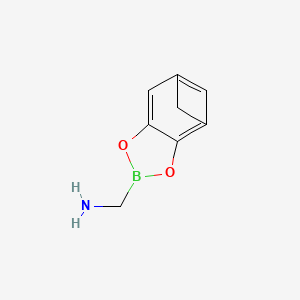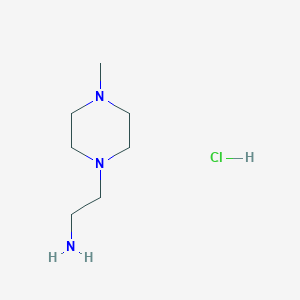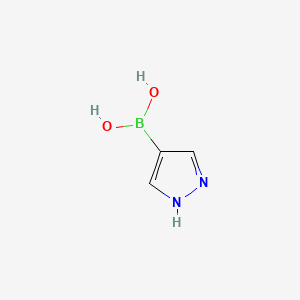
1H-Pyrazol-4-boronsäure
Übersicht
Beschreibung
1H-Pyrazole-4-boronic acid is an organic compound with the molecular formula C3H5BN2O2. It is a boronic acid derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
1H-Pyrazole-4-boronic acid is a reagent used in various chemical reactions . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary target of 1H-Pyrazole-4-boronic acid in this reaction is the palladium catalyst .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 1H-Pyrazole-4-boronic acid interacts with the palladium catalyst in a process called transmetalation . This process involves the transfer of an organic group, in this case, the 1H-Pyrazole-4-boronic acid, from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 1H-Pyrazole-4-boronic acid participates, is a key step in the synthesis of various organic compounds . These compounds can further participate in various biochemical pathways, leading to the synthesis of a variety of bioactive molecules .
Result of Action
The result of the action of 1H-Pyrazole-4-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds, including bioactive molecules .
Action Environment
The action of 1H-Pyrazole-4-boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, such as the presence of a palladium catalyst and a base . Moreover, the stability and efficacy of 1H-Pyrazole-4-boronic acid can be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that boronic acids, including 1H-Pyrazole-4-boronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . This suggests that 1H-Pyrazole-4-boronic acid may interact with various enzymes and proteins in biochemical reactions, although specific interactions have not been reported .
Cellular Effects
Pyrazole derivatives have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities . These effects suggest that 1H-Pyrazole-4-boronic acid may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can participate in a variety of chemical reactions, suggesting that 1H-Pyrazole-4-boronic acid may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 146-151 °C . This suggests that it may have good stability and slow degradation, although specific long-term effects on cellular function observed in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
The effects of 1H-Pyrazole-4-boronic acid at different dosages in animal models have not been reported. Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities, suggesting that 1H-Pyrazole-4-boronic acid may also have dosage-dependent effects in animal models .
Metabolic Pathways
It is known that boronic acids, including 1H-Pyrazole-4-boronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . This suggests that 1H-Pyrazole-4-boronic acid may be involved in metabolic pathways related to these reactions .
Transport and Distribution
It is known that boronic acids can form reversible covalent complexes with diols and amino acids, suggesting that 1H-Pyrazole-4-boronic acid may interact with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Given its potential interactions with various biomolecules, it may be directed to specific compartments or organelles within the cell .
Vorbereitungsmethoden
1H-Pyrazole-4-boronic acid can be synthesized through several methods. One common synthetic route involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate, under low-temperature conditions to prevent over-alkylation . Industrial production methods often utilize similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrazole-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 1H-Pyrazole-4-boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole derivatives with different functional groups. Reduction reactions can also be performed to modify the boronic acid group.
Substitution Reactions: 1H-Pyrazole-4-boronic acid can participate in substitution reactions, where the boronic acid group is replaced by other functional groups under appropriate conditions.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-4-boronic acid can be compared with other boronic acid derivatives, such as:
4-Pyrazoleboronic acid pinacol ester: This compound is also used in Suzuki-Miyaura coupling and has similar reactivity but differs in its ester group, which can influence solubility and reaction conditions.
1-Methylpyrazole-4-boronic acid pinacol ester: This derivative has a methyl group that can affect the electronic properties and reactivity of the compound.
1H-Pyrazole-5-boronic acid: This isomer has the boronic acid group at a different position on the pyrazole ring, leading to different reactivity and applications.
1H-Pyrazole-4-boronic acid stands out due to its specific positioning of the boronic acid group, which makes it particularly useful in certain synthetic applications.
Eigenschaften
IUPAC Name |
1H-pyrazol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2/c7-4(8)3-1-5-6-2-3/h1-2,7-8H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZNMOUMHOZFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNN=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590409 | |
| Record name | 1H-Pyrazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763120-58-7 | |
| Record name | 1H-Pyrazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


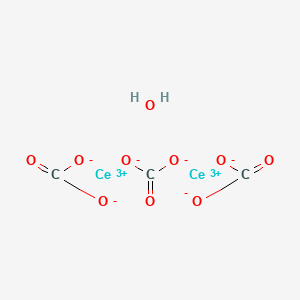
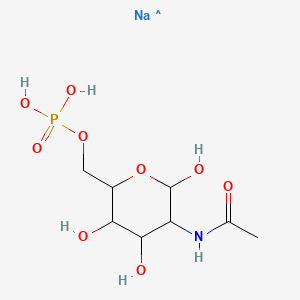
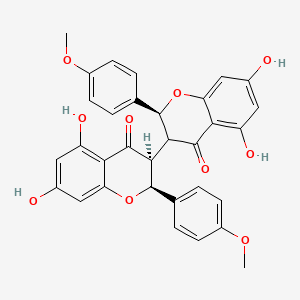
![2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1632056.png)
